molecular formula C12H12O2 B13467887 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13467887
M. Wt: 188.22 g/mol
InChI Key: QVEJDARSJVJKRP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a prop-2-yn-1-yloxy group at position 4. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction between 2,6-dimethyl-4-hydroxybenzaldehyde and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be targeted for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate in acetone.

Major Products Formed

    Oxidation: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,6-dimethyl-4-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C12H12O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h1,6-8H,5H2,2-3H3

InChI Key

QVEJDARSJVJKRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC#C

Origin of Product

United States

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